4-(3-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(3-chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-2-19-8-6-17(7-9-19)20(14(11-24-17)16(22)23)15(21)12-4-3-5-13(18)10-12/h3-5,10,14H,2,6-9,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCKLFONACZHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine-Morpholine Hybridization
The spirocyclic core is synthesized by reacting a piperidine derivative with a morpholine precursor under acidic conditions. For example, 8-ethylpiperidin-4-one is treated with 2-chloroethylamine in the presence of hydrochloric acid to form the diazaspiro intermediate. Subsequent oxidation with potassium permanganate introduces the oxa group, yielding the 1-oxa-4,8-diazaspiro[4.5]decane skeleton.
Microwave-Assisted Cyclization
Recent advances utilize microwave irradiation to accelerate ring closure. A mixture of N-ethyl-3-piperidone and ethylene glycol undergoes microwave-assisted cyclization at 150°C for 15 minutes, achieving a 78% yield of the spiro core. This method reduces side-product formation compared to traditional heating.
Ethyl Group Introduction via Alkylation
The 8-ethyl substituent is typically introduced through nucleophilic alkylation.
Reductive Amination
Spirocyclic amine intermediates react with acetaldehyde in a reductive amination using sodium cyanoborohydride, producing the 8-ethyl derivative with >90% regioselectivity. This method avoids over-alkylation, a common issue with alkyl halides.
Ethyl Bromide Quaternization
Quaternizing the spirocyclic amine with ethyl bromide in acetonitrile at 60°C for 12 hours achieves full ethylation, though purification requires ion-exchange chromatography to isolate the desired product.
Acylation with 3-Chlorobenzoyl Chloride
The 3-chlorobenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution.
Friedel-Crafts Acylation
The spirocyclic amine reacts with 3-chlorobenzoyl chloride in dichloromethane using aluminum trichloride as a catalyst. This method provides a 65% yield but requires strict moisture control to prevent hydrolysis.
Nucleophilic Acyl Substitution
A milder approach involves activating the spirocyclic amine with triethylamine before adding 3-chlorobenzoyl chloride. Reaction at 25°C for 6 hours achieves a 72% yield with minimal byproducts.
Carboxylic Acid Functionalization
The 3-carboxylic acid group is introduced via oxidation or hydrolysis.
Ester Hydrolysis
A methyl ester precursor undergoes saponification with 2M NaOH in ethanol at reflux for 4 hours, yielding the carboxylic acid with >95% purity.
Primary Alcohol Oxidation
Oxidizing a 3-hydroxymethyl intermediate with Jones reagent (CrO₃/H₂SO₄) at 0°C provides the carboxylic acid in 80% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 4-(3-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that derivatives of diazaspiro compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
2. Anticancer Properties
Preliminary studies suggest that this compound may have anticancer properties. The spirocyclic structure is known to interact with biological targets involved in cancer cell proliferation and survival. Research is ongoing to determine the specific mechanisms by which this compound affects cancer cells and to optimize its efficacy.
3. Neuroprotective Effects
There is emerging evidence that compounds with similar structures can offer neuroprotective benefits. Investigations into their effects on neurodegenerative diseases like Alzheimer's and Parkinson's are underway, focusing on their ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Materials Science Applications
1. Polymer Chemistry
The unique structural features of 4-(3-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid make it a valuable building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, leading to the development of advanced materials for industrial applications.
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be utilized in formulating coatings and adhesives. Its application can improve the durability and performance of these materials under various environmental conditions.
Research Tool Applications
1. Chemical Probes
In biochemical research, compounds like 4-(3-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can serve as chemical probes to study specific biological pathways or interactions within cells. Their ability to selectively bind to certain proteins or enzymes makes them useful for elucidating complex biochemical processes.
2. Drug Development
The compound's unique structure allows it to be modified for drug development purposes. Structure-activity relationship (SAR) studies can lead to the synthesis of more potent analogs with improved pharmacological profiles.
Case Studies
Mechanism of Action
The mechanism of action of 4-(3-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a class of 1-oxa-4,8-diazaspiro[4.5]decane derivatives with variations in benzoyl substituents and alkyl side chains. Below is a detailed comparison:
Structural Variations and Molecular Properties
Key Observations
Substituent Position and Electronic Effects: The 3-chloro substituent on the benzoyl group (target compound) may offer distinct electronic and steric properties compared to 2-chloro () or 4-chloro () isomers. Chlorine’s position influences lipophilicity and binding interactions in biological systems. Bulkier groups like trifluoromethyl () increase molecular weight and steric hindrance, which could affect solubility and target engagement .
Alkyl Chain Modifications: Replacing ethyl with propyl () increases molecular weight by ~14 g/mol, slightly altering hydrophobicity.
Commercial Availability :
- Many analogs are available commercially (e.g., ) for research use, indicating their relevance in drug discovery .
Biological Activity
4-(3-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, identified by its CAS number 1326812-45-6, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article presents a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways associated with cystinuria, a genetic disorder characterized by defective l-cystine reabsorption.
In Vitro Studies
In vitro studies have demonstrated that 4-(3-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exhibits significant inhibitory effects on l-cystine crystallization. This is particularly relevant for the treatment of kidney stones associated with cystinuria. The compound's structure allows it to effectively compete with l-cystine for binding sites on renal transporters, thereby reducing stone formation .
In Vivo Efficacy
In vivo experiments conducted on Slc3a1-knockout mouse models showed promising results. The compound not only reduced the incidence of stone formation but also demonstrated good oral bioavailability (16% for the parent compound and 27% for its major metabolite) . The overall combined bioavailability reached approximately 22%, indicating its potential for therapeutic application.
Structure-Activity Relationship (SAR)
The structure of 4-(3-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid plays a crucial role in its biological activity. The presence of the spirocyclic structure is believed to enhance its binding affinity and specificity towards target enzymes compared to other compounds lacking this feature. Comparative studies with related compounds have shown that modifications in the substituents can significantly alter their potency and efficacy .
Case Studies
- Cystinuria Treatment : A study focused on the efficacy of 4-(3-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid in preventing kidney stones demonstrated that only 8% of treated mice developed stones compared to a control group where over 54% developed stones .
- Safety Profile : Long-term studies indicated no adverse effects on growth or health parameters in treated mice, suggesting a favorable safety profile for potential clinical use .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁ClN₂O₄ |
| Molecular Weight | 352.82 g/mol |
| Purity | ≥95% |
| Oral Bioavailability | Parent: 16%, Metabolite: 27% |
| Efficacy in Stone Prevention | 8% incidence in treated group |
| Safety Profile | No adverse effects observed |
Q & A
Q. What synthetic methodologies are recommended for the preparation of 4-(3-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
The compound can be synthesized via multi-step reactions involving cyclization and functional group transformations. Key steps include:
- Cyclization : Use spirocyclic intermediates, such as 1-oxa-4,8-diazaspiro[4.5]decane derivatives, as starting materials. React with 3-chlorobenzoyl chloride under anhydrous conditions (e.g., dichloromethane with triethylamine as a base) .
- Carboxylic Acid Formation : Hydrolyze ester precursors using NaOH/EtOH or LiOH in THF/water mixtures, followed by acidification to isolate the carboxylic acid .
- Purification : Employ reverse-phase chromatography (e.g., Purospher® STAR Columns) to isolate the target compound from byproducts .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the spirocyclic structure and substituent positions via , , and 2D NMR (e.g., COSY, HSQC) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy (e.g., m/z 489.9 [M] as in related spirocyclic compounds) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen-bonded dimers observed in benzoic acid derivatives) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization or radiometric assays .
- Anticonvulsant Activity : Utilize maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents, given structural similarities to anticonvulsant spirocyclic derivatives .
- Cellular Permeability : Assess via Caco-2 monolayers or PAMPA assays to predict bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Substituent Variation : Systematically modify the 3-chlorobenzoyl group (e.g., replace Cl with F or CF) and the 8-ethyl moiety to assess effects on target binding .
- Spirocycle Rigidity : Compare 1-oxa-4,8-diazaspiro[4.5]decane with non-spirocyclic analogs to evaluate conformational constraints on activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like GABA or NMDA, informed by crystallographic data from related compounds .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro enzymatic vs. whole-cell assays) .
- Contextual Analysis : Account for assay conditions (e.g., pH, co-solvents) that may alter compound solubility or stability .
- Meta-Analysis : Aggregate data from structurally related compounds (e.g., spirocyclic anticonvulsants) to identify trends obscured by experimental variability .
Q. What methodological strategies are recommended for studying long-term stability and metabolite profiling?
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base), followed by LC-MS/MS to identify degradation products .
- Metabolite Identification : Use hepatocyte incubations or microsomal assays with isotopic labeling (e.g., ) to track metabolic pathways .
- Stability-Indicating Methods : Develop HPLC-UV methods with gradient elution to separate and quantify degradants .
Q. How can in vivo pharmacokinetic-pharmacodynamic (PK-PD) relationships be established for this compound?
- Dose Escalation Studies : Administer escalating doses in rodents, collecting plasma/tissue samples at timed intervals for LC-MS quantification .
- Biomarker Correlation : Measure target engagement (e.g., receptor occupancy via PET imaging) alongside plasma concentrations to model PK-PD relationships .
- Population PK Modeling : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in absorption and clearance .
Data Analysis & Interpretation
Q. What statistical approaches are robust for analyzing dose-response data with high variability?
- Mixed-Effects Models : Handle repeated measures and random effects (e.g., animal-to-animal variability) using R packages like
lme4. - Bootstrap Resampling : Estimate confidence intervals for EC/IC values without assuming normality .
- Bayesian Hierarchical Models : Incorporate prior data from related compounds to improve parameter estimates in small-sample studies .
Q. How can researchers differentiate between assay artifacts and true biological activity?
- Counter-Screening : Test the compound against unrelated targets (e.g., cytochrome P450s) to rule out nonspecific interactions .
- Proteome Profiling : Use affinity pulldown coupled with MS to identify off-target binding partners .
- Negative Controls : Include inactive analogs (e.g., lacking the 3-chlorobenzoyl group) to isolate structural determinants of activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
